p-Methylbenzil

Beschreibung

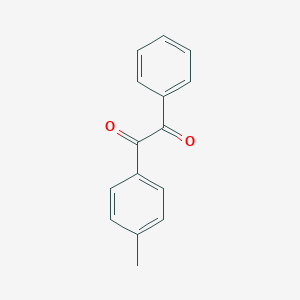

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFICTUTRIMBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179046 | |

| Record name | p-Methylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2431-00-7 | |

| Record name | (4-Methylphenyl)phenylethanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2431-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methylbenzil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002431007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methylbenzil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methylbenzil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to p-Methylbenzil

Introduction

p-Methylbenzil, a derivative of benzil, is an α-diketone characterized by the presence of a methyl group in the para position of one of its two phenyl rings. This modification distinguishes it from its parent compound, benzil, influencing its steric and electronic properties.[1] These altered properties make this compound a compound of interest in several areas of chemical research, particularly as a photoinitiator and as a versatile building block in the synthesis of more complex organic molecules. Its utility in drug development is also an area of active investigation, with some sources noting its potential as a benzoyl-substituted anti-inflammatory agent.[2] This guide provides a comprehensive overview of this compound, detailing its chemical identifiers, physicochemical properties, synthesis, and key applications for researchers and drug development professionals.

Chemical Identification and Nomenclature

Accurate identification is paramount in research and development. This compound is cataloged under several identifiers across various chemical databases, ensuring its unambiguous recognition.

| Identifier | Value | Source |

| CAS Number | 2431-00-7 | [2][3] |

| IUPAC Name | 1-(4-methylphenyl)-2-phenylethane-1,2-dione | [3] |

| Molecular Formula | C₁₅H₁₂O₂ | [2][3] |

| Molecular Weight | 224.25 g/mol | [3] |

| Common Synonyms | 4-Methylbenzil, (4-Methylphenyl)phenylethanedione, 1-Phenyl-2-(p-tolyl)ethane-1,2-dione | [2][3] |

| InChI | InChI=1S/C15H12O2/c1-11-7-9-13(10-8-11)15(17)14(16)12-5-3-2-4-6-12/h2-10H,1H3 | [2][3] |

| InChIKey | QKFICTUTRIMBEX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | [2][3] |

| EC Number | 219-396-3 | [2][3] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is typically a solid at room temperature with a distinct color.

| Property | Value | Source |

| Appearance | Dark Yellow to Orange Oil/Solid | [2] |

| Melting Point | Data not consistently available in searched sources. | |

| Boiling Point | Data not available. | |

| Solubility | Soluble in many organic solvents. | |

| Vapor Pressure | 8.48E-06 mmHg at 25°C | [2] |

| Storage Temperature | Refrigerator | [2] |

Spectroscopic and Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons around δ 2.3-2.4 ppm. The aromatic protons would appear as a complex multiplet pattern in the region of δ 7.2-8.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR would feature a peak for the methyl carbon around δ 21-22 ppm. The aromatic carbons would resonate between δ 128-145 ppm, and the two carbonyl carbons (C=O) would be significantly downfield, expected in the δ 190-200 ppm range.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the diketone, typically found in the region of 1660-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (approximately 224.08).[2][3]

Synthesis and Mechanism

This compound is commonly synthesized through the oxidation of a precursor molecule, 4-methylbenzoin. This reaction is a standard transformation in organic chemistry.

Common Synthetic Route: Oxidation of 4-Methylbenzoin

A prevalent method for synthesizing benzil derivatives is the oxidation of the corresponding benzoin. For this compound, this involves the oxidation of 4-methylbenzoin. Various oxidizing agents can be employed, such as copper(II) acetate in acetic acid or nitric acid. The copper(II) acetate method is often preferred for its milder conditions and higher selectivity.

Causality of Experimental Choices:

-

Oxidant: Copper(II) acetate is a mild oxidizing agent that selectively oxidizes the secondary alcohol of the benzoin to a ketone without cleaving the carbon-carbon bond or over-oxidizing the aromatic rings.

-

Solvent: Acetic acid is a common solvent for this reaction as it readily dissolves the reactants and facilitates the oxidation process.

-

Workup: The reaction is typically worked up by pouring the mixture into water, which causes the organic product to precipitate, allowing for easy separation by filtration. Recrystallization from a suitable solvent like ethanol is then used to purify the final product.

Detailed Experimental Protocol (Conceptual)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylbenzoin in glacial acetic acid.

-

Reagent Addition: Add a stoichiometric amount of copper(II) acetate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 1-2 hours. The color of the solution will typically change from blue (Cu²⁺) to green and then to a reddish-brown as copper(I) oxide precipitates.

-

Isolation: After cooling, pour the reaction mixture into a beaker of cold water. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Reaction Workflow Diagram

Caption: A typical workflow for the synthesis of this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a valuable compound in several scientific domains.

-

Photoinitiators in Polymer Chemistry: Like benzil, this compound can function as a photoinitiator.[1] Upon absorption of UV light, it can undergo cleavage to form free radicals, which can then initiate polymerization reactions. The methyl group can tune the absorption properties and reactivity of the resulting radicals.

-

Intermediate in Organic Synthesis: As an α-diketone, this compound is a precursor to a variety of heterocyclic compounds, such as quinoxalines and imidazoles, through condensation reactions with diamines. These heterocyclic scaffolds are common in pharmaceuticals and materials science.

-

Potential Pharmacological Activity: Some sources indicate that this compound has been investigated as a potential anti-inflammatory agent, though detailed public information on this application is limited.[2]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[4][5][6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[4][5] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator, as recommended.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[4]

Conclusion

This compound is a chemically significant α-diketone with well-defined identifiers and properties. Its synthesis is straightforward, typically involving the oxidation of its benzoin precursor. The presence of the para-methyl group provides a subtle yet important modification to the benzil framework, influencing its reactivity and potential applications, which range from polymer chemistry to synthetic intermediates for pharmacologically relevant structures. This guide serves as a foundational technical resource for scientists and researchers interested in utilizing this compound in their work.

References

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)-2-(4-methylphenyl)ethane-1,2-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MetaSci. (n.d.). Safety Data Sheet 4-Methylbenzyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Bis(4-methylphenyl)-1,2-diphenyl-1,2-ethanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p-Methylbenzylidene p-butylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p,alpha-DIMETHYLBENZYL ALCOHOL. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (p-Methylbenzylidene)-benzyl-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzil. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:2431-00-7 | 1-(4-methylphenyl)-2-phenylethane-1,2-dione. Retrieved from [Link]

Sources

p-Methylbenzil molecular structure and formula

An In-depth Technical Guide to p-Methylbenzil

Abstract

This technical guide provides a comprehensive overview of this compound, a significant diketone in organic chemistry. It details the compound's molecular structure, chemical formula, and physicochemical properties. This document outlines a standard laboratory synthesis protocol, explains the principles behind its spectroscopic characterization, and discusses its current and potential applications. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this molecule.

Introduction

This compound, also known as 4-Methylbenzil or 1-(4-methylphenyl)-2-phenylethane-1,2-dione, is an aromatic α-diketone.[1] It is structurally related to benzil, a well-studied compound used extensively as a photoinitiator in polymer chemistry.[2][3] The introduction of a methyl group at the para position of one of the phenyl rings modifies the electronic properties and steric profile of the molecule compared to unsubstituted benzil. These modifications can influence its reactivity, absorption spectrum, and intermolecular interactions, making it a molecule of interest for targeted applications in organic synthesis and materials science. Understanding its structure, synthesis, and spectral properties is crucial for leveraging its potential as a building block for more complex molecules or as a functional material itself.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is rooted in its structure and physical characteristics. This section details the core identifiers and properties of this compound.

Chemical Identity

The structure of this compound consists of a central ethanedione (-CO-CO-) core connecting a phenyl group and a p-tolyl (4-methylphenyl) group.[1]

Other common synonyms include 4-Methylbenzil and (4-Methylphenyl)phenylethanedione.[1][6]

Molecular Structure Diagram

The connectivity of atoms in this compound is illustrated below. The diagram highlights the p-tolyl group, the phenyl group, and the central dicarbonyl bridge.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of key physical and chemical properties is presented below. These values are essential for designing experimental conditions, such as selecting appropriate solvents and predicting reaction behavior.

| Property | Value | Source |

| Appearance | Dark Yellow to Orange Oil/Solid | [4] |

| Molecular Weight | 224.25 g/mol | [1] |

| Topological Polar Surface Area | 34.1 Ų | [4] |

| Rotatable Bond Count | 3 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| XLogP3 | 3.7 | [1] |

| Storage Temperature | Refrigerator | [4] |

Synthesis of this compound

The most common and reliable method for synthesizing this compound involves the oxidation of a precursor α-hydroxyketone, p-methylbenzoin. This two-step process begins with a benzoin condensation followed by an oxidation step.

Synthesis Pathway Overview

The synthesis logically proceeds as follows:

-

Step 1: Benzoin Condensation. Benzaldehyde and p-tolualdehyde undergo a cyanide- or thiamine-catalyzed condensation to form the mixed benzoin, 2-hydroxy-1-(4-methylphenyl)-2-phenylethanone (p-methylbenzoin).

-

Step 2: Oxidation. The resulting p-methylbenzoin is then oxidized to yield the final product, this compound. Common oxidizing agents for this transformation include nitric acid or ammonium nitrate in acetic acid.[7]

Experimental Protocol: Oxidation of p-Methylbenzoin

This protocol details the second, critical step of the synthesis. It is adapted from established procedures for the oxidation of benzoins.

Materials:

-

p-Methylbenzoin (1-equivalent)

-

Ammonium nitrate (NH₄NO₃, 1.2 equivalents)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol (for recrystallization)

-

Deionized water

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-methylbenzoin in glacial acetic acid (approx. 5 mL per gram of benzoin).

-

Addition of Oxidant: Add ammonium nitrate to the solution.

-

Heating: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the p-methylbenzoin spot. The reaction is typically complete within 1-2 hours.

-

Causality Insight: The use of ammonium nitrate in acetic acid provides an effective and relatively mild oxidizing environment. The acetic acid serves as both a solvent and a catalyst, facilitating the oxidation of the secondary alcohol to a ketone.

-

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing an equal volume of cold water. This will cause the crude this compound to precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove residual acetic acid and salts.

-

Recrystallization: For final purification, recrystallize the crude product from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. Filter the purified crystals and dry them under vacuum.

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare against reference values. A sharp melting point indicates high purity.

-

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, validated product.

Caption: Workflow for the Synthesis and Validation of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. The key techniques—NMR, IR, and Mass Spectrometry—provide a unique molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The protons on the phenyl ring and the p-tolyl ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). The three protons of the methyl group will appear as a sharp singlet further upfield, characteristically around δ 2.4 ppm.[8]

-

¹³C NMR: The carbon NMR spectrum will show signals for the two distinct carbonyl carbons, the aromatic carbons, and the methyl carbon. The carbonyl carbons are the most deshielded, appearing far downfield (δ > 190 ppm).[9] The methyl carbon signal will be observed upfield (around δ 21-22 ppm).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most characteristic absorption is from the dicarbonyl group.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This is characteristic of conjugated α-diketones.

-

C-H Aromatic Stretch: Peaks will be observed above 3000 cm⁻¹.[10]

-

C-H Aliphatic Stretch: Peaks corresponding to the methyl group C-H bonds will be seen just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[10][11]

-

C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic rings.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.25).[1]

-

Key Fragments: Common fragmentation patterns involve the cleavage of the bond between the two carbonyl carbons. This would lead to the formation of characteristic acylium ions, such as the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the p-toluoyl cation (CH₃C₆H₄CO⁺, m/z = 119).[1]

Summary of Spectral Data

| Spectroscopic Technique | Characteristic Signals / Peaks |

| ¹H NMR | Aromatic protons (δ ~7.0-8.0 ppm), Methyl protons (singlet, δ ~2.4 ppm) |

| ¹³C NMR | Carbonyl carbons (δ > 190 ppm), Aromatic carbons (δ ~125-145 ppm), Methyl carbon (δ ~21-22 ppm) |

| IR Spectroscopy | Strong C=O stretch (~1650-1680 cm⁻¹), C-H aromatic stretch (>3000 cm⁻¹), C-H aliphatic stretch (~2900 cm⁻¹), C=C aromatic stretch (~1450-1600 cm⁻¹) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z ≈ 224, Key fragments at m/z = 119 (p-toluoyl) and m/z = 105 (benzoyl) |

Applications and Research Interest

The unique structure of this compound makes it a valuable compound in several areas of chemical research and development.

-

Photoinitiators: Like its parent compound benzil, this compound can function as a photoinitiator for free-radical polymerization. Upon absorption of UV light, it can undergo cleavage to form radicals that initiate the polymerization process. The methyl group can be used to tune the absorption properties and reactivity.

-

Organic Synthesis: As a 1,2-diketone, this compound is a versatile building block in organic synthesis. It can participate in various reactions, including benzilic acid rearrangement to form α-hydroxy carboxylic acids, and condensation reactions with diamines to form heterocyclic structures like quinoxalines.

-

Pharmaceutical Intermediates: The structural motifs present in this compound are found in various biologically active molecules. It can serve as a precursor for the synthesis of more complex pharmaceutical targets.[4]

Conclusion

This compound is a functionally rich aromatic diketone with well-defined structural and spectroscopic properties. Its synthesis is straightforward, proceeding through the oxidation of the corresponding benzoin. The presence of both a phenyl and a p-tolyl group provides a handle for tuning its electronic and steric characteristics, making it a valuable tool for synthetic chemists and material scientists. Continued exploration of its reactivity and photochemical properties is likely to expand its applications in polymer science, organic synthesis, and medicinal chemistry.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75511, this compound. Retrieved from [Link].[1]

-

BioOrganics (2019). 4-Methylbenzil. Retrieved from [Link].[6]

-

Doc Brown's Chemistry (n.d.). Infrared spectrum of methylbenzene toluene. Retrieved from [Link].[10]

-

Chegg.com (2018). Interpret both the 1 H and 13C NMR spectra of Benzil. Retrieved from [Link].[12]

-

The Royal Society of Chemistry (2006). IR-LD SPECTROSCOPY OF BENZIL ORIENTED AS SOLUTION IN NEMATIC LIQUID CRYSTAL AND MELTED POLYCRYSTALLINE SOLID SAMPLE. Retrieved from [Link].[3]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7725, 4-Methylbenzaldehyde. Retrieved from [Link].[8]

-

ResearchGate (2025). Novel synthesis of poly(benzoin) and poly(benzil). Characterization and application as photosensitizer materials. Retrieved from [Link].[7]

-

P-Methylbenzoic Acid Blog (2025). What information can the infrared spectrum of P - Methylbenzoic Acid provide? Retrieved from [Link].[11]

Sources

- 1. This compound | C15H12O2 | CID 75511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzil - Wikipedia [en.wikipedia.org]

- 3. mjcce.org.mk [mjcce.org.mk]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 2431-00-7 [chemicalbook.com]

- 6. BioOrganics [bioorganics.biz]

- 7. researchgate.net [researchgate.net]

- 8. 4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]

- 12. Solved Interpret both the 1 H and 13C NMR spectra of Benzil | Chegg.com [chegg.com]

A Comprehensive Technical Guide to 1-(4-methylphenyl)-2-phenylethane-1,2-dione (p-Methylbenzil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-(4-methylphenyl)-2-phenylethane-1,2-dione, commonly known as p-Methylbenzil. As an unsymmetrical aromatic 1,2-diketone, this compound serves as a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. This document details its formal nomenclature, physicochemical properties, robust synthetic protocols with mechanistic insights, and comprehensive spectroscopic characterization. Furthermore, it examines the compound's key chemical transformations and discusses its current and potential applications in materials science and drug discovery, particularly as a precursor for pharmacologically active molecules.

Introduction and Nomenclature

1-(4-methylphenyl)-2-phenylethane-1,2-dione is an organic compound belonging to the benzil family. Benzils are characterized by a 1,2-dicarbonyl group (an α-diketone) flanked by two aryl groups. In this specific case, the aryl substituents are a phenyl group and a p-tolyl (4-methylphenyl) group, making the molecule unsymmetrical. This asymmetry is crucial as it can influence the regioselectivity of its reactions.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-methylphenyl)-2-phenylethane-1,2-dione .[1] It is also commonly referred to by its semi-systematic name, this compound or 4-Methylbenzil.[1]

Chemical Structure:

Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below. This data is essential for its handling, purification, and application in experimental setups.

| Property | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)-2-phenylethane-1,2-dione | PubChem[1] |

| CAS Number | 2431-00-7 | PubChem[1] |

| Molecular Formula | C₁₅H₁₂O₂ | PubChem[1] |

| Molecular Weight | 224.25 g/mol | PubChem[1] |

| Appearance | Yellow crystalline solid (typical for benzils) | General Knowledge |

| XLogP3 | 3.7 | PubChem[1] |

Synthesis and Mechanistic Considerations

The most reliable and common synthesis of benzil and its derivatives proceeds through the oxidation of a corresponding benzoin precursor. This two-step approach, starting from commercially available aldehydes, offers high yields and purity.

Overall Synthetic Scheme:

Benzaldehyde + p-Tolualdehyde → 4-Methylbenzoin → 1-(4-methylphenyl)-2-phenylethane-1,2-dione

Experimental Protocol: Two-Step Synthesis

Part A: Benzoin Condensation to form 4-Methylbenzoin (intermediate)

This step involves a cyanide- or thiamine-catalyzed condensation of benzaldehyde and p-tolualdehyde. The use of a vitamin B₁ (thiamine) catalyst is preferred for safety and environmental considerations.

-

Catalyst Preparation: In a 250 mL flask, dissolve thiamine hydrochloride (3.4 g) in water (10 mL). Add 10% aqueous sodium hydroxide dropwise until the solution is neutral to slightly basic (pH 7-8), forming the active thiazolium ylide catalyst in situ.

-

Reaction Setup: To the catalyst solution, add ethanol (30 mL), p-tolualdehyde (0.1 mol), and benzaldehyde (0.1 mol).

-

Condensation: Equip the flask with a reflux condenser and heat the mixture at 60-70°C for 2 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The 4-methylbenzoin product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove unreacted aldehydes.

-

Purification: Recrystallize the crude product from ethanol to yield pure 4-methylbenzoin.

Part B: Oxidation of 4-Methylbenzoin to this compound

The oxidation of the α-hydroxyketone (benzoin) to the α-diketone (benzil) can be achieved using various oxidizing agents. A common and effective method utilizes copper(II) acetate in acetic acid.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 4-methylbenzoin (0.05 mol) in glacial acetic acid (100 mL).

-

Oxidant Addition: Add copper(II) acetate monohydrate (0.05 mol) and ammonium nitrate (catalytic amount, ~0.5 g) to the solution. The copper(II) acts as the stoichiometric oxidant, while nitrate helps re-oxidize the resulting copper(I) back to copper(II), allowing for a catalytic cycle with respect to copper.

-

Oxidation: Reflux the mixture for 90 minutes. The solution will typically turn from blue to a greenish-brown as copper(I) oxide precipitates.

-

Isolation and Purification: Cool the reaction mixture and pour it into 400 mL of cold water with stirring. The yellow this compound product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and copper salts. Recrystallize the crude product from ethanol or methanol to obtain pure, yellow needles of 1-(4-methylphenyl)-2-phenylethane-1,2-dione.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Spectroscopic and Structural Characterization

Confirming the identity and purity of the synthesized this compound is critical. Standard spectroscopic techniques provide a definitive fingerprint of the molecule.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (9H): Complex multiplets between δ 7.2-8.0 ppm. Protons on the phenyl ring and the p-tolyl ring will have distinct patterns. - Methyl Protons (3H): A sharp singlet around δ 2.4 ppm. |

| ¹³C NMR | - Carbonyl Carbons (2C): Two distinct signals in the δ 190-200 ppm range due to the unsymmetrical electronic environment. - Aromatic Carbons (12C): Multiple signals between δ 128-145 ppm. - Methyl Carbon (1C): A signal around δ 21-22 ppm. |

| FT-IR | - C=O Stretch: A strong, characteristic absorption band around 1660-1680 cm⁻¹ for the conjugated diketone system. - Aromatic C=C Stretch: Medium bands around 1450-1600 cm⁻¹. - Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 224. - Key Fragments: Fragmentation patterns corresponding to the loss of CO (m/z = 196), and cleavage yielding benzoyl (m/z = 105) and p-toluoyl (m/z = 119) cations. |

Structural Insight: Like other benzils, the dicarbonyl unit in this compound is not planar. It adopts a skewed or s-trans conformation to minimize the electrostatic repulsion between the two polarized carbonyl groups. X-ray crystallography studies on related benzils show the O=C-C=O dihedral angle is significantly greater than 0°, often exceeding 100°.[2]

Chemical Reactivity and Key Transformations

The 1,2-dicarbonyl moiety is the center of reactivity in this compound, making it a versatile synthon for more complex molecules.

Benzilic Acid Rearrangement

This is the hallmark reaction of 1,2-diketones. When treated with a strong base (e.g., potassium hydroxide), this compound rearranges to form the salt of an α-hydroxy carboxylic acid, which upon acidic workup yields 2-hydroxy-2-(4-methylphenyl)-2-phenylacetic acid. The mechanism involves nucleophilic attack of a hydroxide ion on one carbonyl, followed by a 1,2-aryl shift to the adjacent carbonyl carbon.

Caption: Mechanism of the Benzilic Acid Rearrangement.

Synthesis of Heterocycles

This compound is an excellent precursor for various heterocyclic systems. For example, condensation with o-phenylenediamines readily yields quinoxaline derivatives, which are scaffolds found in many biologically active compounds.

Applications in Medicinal Chemistry and Drug Discovery

While this compound itself is not a therapeutic agent, its core structure and its derivatives are of significant interest to drug development professionals.

-

Structural Scaffold: The (4-methylphenyl)ethanone moiety is a key component in several classes of pharmacologically active compounds. For instance, analogs of pyrovalerone, which is 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one, are potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[3] this compound can serve as a starting material or a structural template for the synthesis of novel monoamine reuptake inhibitors, which have applications in treating CNS disorders.

-

Precursor for Bioactive Molecules: The versatile reactivity of the diketone functionality allows for the construction of compound libraries. By reacting this compound with various binucleophiles (like diamines, diols, or hydrazines), a diverse range of heterocyclic compounds can be generated for high-throughput screening in drug discovery campaigns.[4][5]

-

Photoinitiators in Polymer Science: Benzil and its derivatives are well-known photoinitiators. Upon UV irradiation, they can undergo homolytic cleavage to form radicals, which can initiate polymerization reactions. This property is leveraged in the curing of polymer resins, dental composites, and 3D printing materials. The methyl group in this compound can subtly tune the absorption spectrum and reactivity of the molecule for specific applications.

Conclusion

1-(4-methylphenyl)-2-phenylethane-1,2-dione is a chemically significant molecule whose value extends from fundamental organic synthesis to applied materials science and medicinal chemistry. Its straightforward synthesis, well-defined spectroscopic signature, and predictable reactivity make it a reliable tool for researchers. The presence of its core structural motifs in potent CNS-active agents underscores its importance as a scaffold for future drug discovery efforts, offering a platform for developing novel therapeutics with tailored pharmacological profiles.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75511, this compound. Retrieved from [Link].

-

Fun, H. K., & Kia, Y. (2008). (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2215. Retrieved from [Link].

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link].

-

Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link].

-

Sonesson, C., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 51(5), 1538-1549. Retrieved from [Link].

Sources

- 1. This compound | C15H12O2 | CID 75511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of p-Methylbenzil

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Methylbenzil, systematically known as 1-(4-methylphenyl)-2-phenylethane-1,2-dione, is an unsymmetrical aromatic diketone that holds potential in various chemical and pharmaceutical research areas. Its structural features, combining a phenyl and a p-tolyl group bridged by a diketone moiety, give rise to a unique set of physical and chemical properties. This guide provides a comprehensive overview of this compound, detailing its physical characteristics, spectroscopic profile, synthesis, and chemical reactivity. Furthermore, it explores the potential applications of benzil derivatives in medicinal chemistry and materials science, offering insights for researchers and professionals in drug development and related fields.

Introduction

Benzil and its derivatives are a well-established class of organic compounds characterized by a 1,2-diketone functional group flanked by two aromatic rings. While symmetrical benzils have been extensively studied, unsymmetrical derivatives like this compound offer a more nuanced platform for scientific investigation. The introduction of a methyl group onto one of the phenyl rings breaks the molecule's symmetry, influencing its electronic properties, reactivity, and interaction with biological systems. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for its application in synthesis, materials science, and as a scaffold in medicinal chemistry.

Molecular Structure and Identification

The foundational step in understanding the properties of this compound is to define its molecular architecture.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound (1-(4-methylphenyl)-2-phenylethane-1,2-dione).

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(4-methylphenyl)-2-phenylethane-1,2-dione[1] |

| Synonyms | This compound, 4-Methylbenzil, (4-Methylphenyl)phenylethanedione, 1-Phenyl-2-(p-tolyl)ethane-1,2-dione[1] |

| CAS Number | 2431-00-7[1][2] |

| Molecular Formula | C₁₅H₁₂O₂[1][2] |

| Molecular Weight | 224.25 g/mol [1][2] |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application in various experimental setups.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Appearance | - | - |

| Melting Point | Not available | [2] |

| Boiling Point | 374.2 °C at 760 mmHg | [2] |

| Density | 1.14 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate.[3] | [3] |

The lack of a reported experimental melting point suggests that further characterization is warranted. The high boiling point is indicative of a stable molecule with significant intermolecular forces. Its solubility in common organic solvents is consistent with its relatively nonpolar aromatic structure.

Spectroscopic Data

Spectroscopic analysis is indispensable for the confirmation of the chemical structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and p-tolyl rings, as well as a characteristic singlet for the methyl group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbon. PubChem indicates the availability of ¹³C and ¹⁷O NMR data.[1]

-

-

Mass Spectrometry (MS):

-

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of this compound (224.25 g/mol ). Fragmentation patterns would likely involve cleavage of the bond between the two carbonyl groups. GC-MS data is noted as available in the PubChem database.[1]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show strong absorption bands characteristic of the conjugated diketone system, typically in the region of 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

Synthesis and Chemical Reactivity

The synthesis of unsymmetrical benzils like this compound presents a greater challenge than their symmetrical counterparts due to the need for regiochemical control.

Diagram 2: General Synthetic Approach to Unsymmetrical Benzils

Caption: A generalized pathway for the synthesis of unsymmetrical benzils.

Synthetic Methodologies

Several strategies have been developed for the synthesis of unsymmetrical benzils:

-

Cross-Benzoin Condensation Followed by Oxidation: This is a classical approach, though it often results in a mixture of products, making purification challenging.

-

Friedel-Crafts Acylation: A Friedel-Crafts reaction between an appropriate aroyl chloride and an aromatic compound can be a viable route. For this compound, this could involve the reaction of benzoyl chloride with toluene, followed by oxidation of the resulting deoxybenzoin.[4]

-

Oxidation of Alkynes: The oxidation of unsymmetrical diarylacetylenes can yield the corresponding benzils.

-

From β-Ketoaldehydes: A more recent and efficient method involves the synthesis from readily available β-ketoaldehydes.[5]

Experimental Protocol: A Plausible Synthesis via Friedel-Crafts Acylation and Oxidation

This protocol is a generalized procedure based on established methods for similar compounds.

Step 1: Synthesis of 1-(4-Methylphenyl)-2-phenylethanone (Deoxybenzoin derivative) [4]

-

Reaction Setup: To a stirred solution of toluene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

-

Addition of Acylating Agent: Slowly add phenylacetyl chloride to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Oxidation to this compound

-

Reaction Setup: Dissolve the synthesized 1-(4-methylphenyl)-2-phenylethanone in a suitable solvent such as acetic acid.

-

Addition of Oxidizing Agent: Add an oxidizing agent, for example, a solution of selenium dioxide (SeO₂) or nitric acid (HNO₃), to the reaction mixture.

-

Heating: Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Isolation and Purification: Cool the reaction mixture and pour it into water to precipitate the crude this compound. Collect the solid by filtration, wash it thoroughly with water, and purify it by recrystallization from a suitable solvent (e.g., ethanol).

Chemical Reactivity

This compound, as a 1,2-diketone, exhibits a rich and versatile reactivity profile.

-

Benzilic Acid Rearrangement: In the presence of a strong base, benzils undergo a characteristic rearrangement to form α-hydroxy carboxylic acids. This reaction is fundamental in the synthesis of certain pharmaceuticals, such as phenytoin.[6]

-

Condensation Reactions: The carbonyl groups of this compound can react with various nucleophiles. For instance, condensation with 1,2-diamines leads to the formation of quinoxaline derivatives, which are important scaffolds in medicinal chemistry.

-

Photochemical Reactions: Like other benzil derivatives, this compound is expected to be photochemically active. Upon irradiation with UV light, it can be excited to a triplet state and act as a photosensitizer in various reactions, including photopolymerization.[6]

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented, the broader class of benzil derivatives has shown significant promise in several areas relevant to drug discovery and development.

Scaffold in Medicinal Chemistry

The benzil core is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including:

-

Anticancer Activity: Certain substituted benzil derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7]

-

Enzyme Inhibition: Benzil itself is a potent inhibitor of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[8] This suggests that substituted benzils could be designed as selective enzyme inhibitors.

-

Antimicrobial and Antioxidant Properties: Some studies have explored the antimicrobial and antioxidant potential of benzil analogs.[7]

The presence of the methyl group in this compound can influence its pharmacokinetic and pharmacodynamic properties, a concept often referred to as the "magic methyl" effect in drug design.[9]

Photoinitiators in Polymer Science

Benzil and its derivatives are well-known photoinitiators for free-radical polymerization.[6] Upon absorption of UV radiation, they undergo cleavage to generate free radicals that can initiate the polymerization of monomers. This property is crucial in applications such as:

-

3D Printing and Micromachining: Photopolymerization is the core technology behind stereolithography and other 3D printing techniques.

-

Coatings and Adhesives: UV-curable coatings and adhesives offer rapid curing times and excellent performance properties.

-

Biomaterials: Photopolymerization is used to create hydrogels and other biomaterials for tissue engineering and drug delivery applications.[10]

The efficiency of a photoinitiator is dependent on its absorption characteristics and the quantum yield of radical formation. The substitution pattern on the aromatic rings can be tuned to optimize these properties for specific applications.

Conclusion

This compound is an intriguing unsymmetrical diketone with a range of potential applications. While there are gaps in the publicly available experimental data, particularly regarding its melting point and specific biological activities, its structural relationship to well-studied benzil derivatives provides a strong basis for future research. The synthetic methodologies for unsymmetrical benzils are becoming increasingly sophisticated, paving the way for the efficient production of this compound and its analogs. For researchers in drug development, the benzil scaffold offers a versatile platform for the design of novel therapeutic agents. In the field of materials science, its potential as a photoinitiator warrants further investigation. This technical guide serves as a starting point for scientists and researchers to explore the multifaceted nature of this compound and unlock its full potential.

References

- Ruan, L., Shi, M., Li, N., Ding, X., Yang, F., & Tang, J. (2014). Practical Approach for Preparation of Unsymmetric Benzils from β-Ketoaldehydes. Organic Letters, 16(3), 733–735.

-

Chemsrc. (2022, August 22). 1-(4-methylphenyl)-2-phenylethane-1,2-dione. Retrieved January 12, 2026, from [Link]

-

Data.gov. (2025, September 5). Compound 525731: (p-Methylbenzylidene)-pentyl-amine. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylbenzyl alcohol. PubChem. Retrieved January 12, 2026, from [Link]

-

Stenutz. (n.d.). 1-(4-methylphenyl)-2-phenylethane. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Benzil. Retrieved January 12, 2026, from [Link]

- Fairbanks, B. D., Schwartz, M. P., Bowman, C. N., & Anseth, K. S. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility.

-

ChemBK. (n.d.). 1,2-diphenylethane-1,2-dione. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylbenzaldehyde. PubChem. Retrieved January 12, 2026, from [Link]

-

Chemical Synthesis Database. (2025, May 20). 1-(4-dimethylaminophenyl)-2-phenylethane-1,2-dione. Retrieved January 12, 2026, from [Link]

- Wadkins, R. M., Hyatt, J. L., Yoon, K. J., Morton, C. L., & Potter, P. M. (2005). Identification and characterization of novel benzil (diphenylethane-1,2-dione) analogues as inhibitors of mammalian carboxylesterases. Journal of medicinal chemistry, 48(8), 2906–2915.

- Le, T. H., Nguyen, T. T. T., Le, T. H., Nguyen, H. T., & Awale, S. (2020). New Benzil and Isoflavone Derivatives with Cytotoxic and NO Production Inhibitory Activities from Placolobium vietnamense. Molecules (Basel, Switzerland), 25(21), 5173.

- Gribanov, P. S., Maslov, M. A., Khalymbadzha, I. A., Kovyazin, P. V., Safenraiter, V. Y., Koptyaeva, M. A., ... & Eltsov, O. S. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules (Basel, Switzerland), 26(23), 7179.

-

PrepChem.com. (n.d.). Synthesis of a. 1-p-Tolyl-2-cyano-2-phenylsulfonyl-ethylene (stage 1). Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(2-Methylphenyl)-2-phenyl-ethane-1,2-dione. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 12, 2026, from [Link]

- Bresciani, A. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099.

- Yilmaz, I., Senturk, M., & Incesu, Z. (2022). Synthesis of (p-tolyl)-3(2H)pyridazinone Derivatives as Novel Acetylcholinesterase Inhibitors. ChemistrySelect, 7(28), e202201606.

- Vasselin, D. A., Westwell, A. D., Matthews, C. S., Bradshaw, T. D., & Stevens, M. F. G. (2006). Structural studies on bioactive compounds. 40.(1) Synthesis and biological properties of fluoro-, methoxyl-, and amino-substituted 3-phenyl-4H-1-benzopyran-4-ones and a comparison of their antitumor activities with the activities of related 2-phenylbenzothiazoles. Journal of medicinal chemistry, 49(13), 3973–3981.

- Zhang, Y., Yuan, J., & Wang, D. (2018). O-Nitrobenzyl-Based Photobase Generators: Efficient Photoinitiators for Visible-Light Induced Thiol-Michael Addition Photopolymerization.

- Hampton, K. G., & Hauser, C. R. (1965). Phenylation with Diphenyliodonium Chloride: 1-Phenyl-2,4-Pentanedione. The Journal of Organic Chemistry, 30(8), 2934–2936.

- Lalevée, J., & Fouassier, J. P. (2012). Reactivity and efficiency of radical photoinitiators. Polymer Chemistry, 3(6), 1385-1398.

-

Nguyen, C. T., Bui, H. M., & Nguyen, D. H. M. (2018). Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][3][11]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. ACTA CHEMICA IASI, 26(1), 13-20.

- Majima, T., Schnabel, W., & Weber, W. (1993). Phenyl‐2,4,6‐trimethylbenzoylphosphinates as water‐soluble photoinitiators. Generation and reactivity of O P˙(C6H5)(O−) radical anions. Macromolecular Chemistry and Physics, 194(6), 1737-1747.

- Sharma, P., & Singh, P. (2022).

- Karageorge, G. N., & Foley, D. P. (2023). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of the American Chemical Society, 145(34), 18599–18613.

- Gonzalez-Alvarez, P., & Gonzalez-Alvarez, M. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-014.

- Feng, L., & Liu, Z. (2013). Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy. Current medicinal chemistry, 20(24), 2969–2980.

Sources

- 1. This compound | C15H12O2 | CID 75511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:2431-00-7 | 1-(4-methylphenyl)-2-phenylethane-1,2-dione | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(4-Methoxyphenyl)-2-(4-methylphenyl)ethane-1,2-dione | C16H14O3 | CID 11708636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzil - Wikipedia [en.wikipedia.org]

- 7. New Benzil and Isoflavone Derivatives with Cytotoxic and NO Production Inhibitory Activities from Placolobium vietnamense [mdpi.com]

- 8. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. catalog.data.gov [catalog.data.gov]

p-Methylbenzil safety and handling information

An In-depth Technical Guide to the Safe Handling of p-Methylbenzil

Introduction

This compound, a benzoyl-substituted anti-inflammatory agent, is a compound of interest in various research and development settings.[1] As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling procedures for this compound, with a particular focus on risk mitigation in the absence of complete hazard data. This document is intended for researchers, scientists, and drug development professionals who may be working with this compound. The core principle underpinning this guide is the precautionary approach: treating substances with unknown toxicological profiles with a high degree of caution.

Compound Identification and Physicochemical Properties

A clear identification of a chemical is the foundation of its safe handling. The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 2431-00-7 | [1][2] |

| Molecular Formula | C15H12O2 | [1][2] |

| Molecular Weight | 224.259 g/mol | [1][2] |

| IUPAC Name | 1-(4-methylphenyl)-2-phenylethane-1,2-dione | [2] |

| Synonyms | 4-Methylbenzil, (4-Methylphenyl)phenylethanedione | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Dark Yellow to Orange Oil | [1] |

| Storage Temperature | Refrigerator | [1] |

| Vapor Pressure | 8.48E-06 mmHg at 25°C | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

Hazard Identification and Risk Assessment

Causality Behind Precautionary Measures: The absence of specific hazard statements does not imply that the substance is benign. The molecular structure of this compound, containing aromatic rings and dicarbonyl groups, suggests that it could possess irritant, sensitizing, or other toxic properties. Therefore, the default assumption must be that exposure carries a risk, and all handling procedures should be designed to minimize this potential.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate personal protective equipment is essential.

Engineering Controls:

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.

Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment. The following are the minimum recommended PPE for handling this compound:

-

Eye and Face Protection: Chemical splash goggles are mandatory.[3][4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3][5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given that specific compatibility data for this compound is not available, nitrile gloves are a reasonable starting point. It is recommended to double-glove, especially for prolonged handling.[5] Gloves should be inspected before use and changed immediately if contaminated or damaged.[5]

-

Lab Coat: A flame-resistant lab coat with long sleeves and a closed front should be worn to protect against accidental skin contact.

-

-

Respiratory Protection: If there is a risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6]

Caption: PPE Selection Workflow for this compound.

Safe Handling and Storage Procedures

Adherence to standardized laboratory procedures is crucial for the safe handling of this compound.

Experimental Protocol: General Handling

-

Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfers of this compound within a chemical fume hood. Use a disposable weighing boat to avoid cross-contamination.

-

Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

-

Housekeeping: Maintain a clean and organized workspace. Clean up any minor drips or spills immediately.

-

End of Work: After handling is complete, decontaminate all surfaces and equipment. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[7]

Storage: Proper storage is essential to maintain the stability of this compound and prevent accidental release.

-

Temperature: Store in a refrigerator.[1]

-

Container: Keep the container tightly closed to prevent the ingress of moisture and air.

-

Location: Store in a designated area for chemical reagents, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, a rapid and informed response is critical. All personnel working with this compound should be familiar with these procedures.

First Aid Measures:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

-

Skin Contact: Remove all contaminated clothing.[8] Wash the affected area thoroughly with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response:

-

Small Spills (in a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[8][10]

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills (or any spill outside a fume hood):

Firefighting Measures: In the event of a fire involving this compound, the following general procedures should be followed:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[12][13]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[12][14]

Caption: Emergency Response Workflow for this compound.

Conclusion

The safe handling of this compound in a research and development setting is achievable through a combination of informed risk assessment, appropriate engineering controls, diligent use of personal protective equipment, and adherence to established safe laboratory practices. Given the absence of comprehensive hazard data, a precautionary approach is not only recommended but essential. By treating this compound with the caution it deserves, researchers can mitigate potential risks and maintain a safe working environment.

References

- MAP-LVG923 - SAFETY DATA SHEET. (n.d.).

-

AKEMI chemisch technische Spezialfabrik GmbH. (2021). SAFETY DATA SHEET. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylbenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Xylyl bromide. PubChem Compound Database. Retrieved from [Link]

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedure. Retrieved from [Link]

-

New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

-

Rhode Island Department of Environmental Management. (n.d.). Personal Protection Equipment (PPE). Retrieved from [Link]

-

Centers for Disease Control and Prevention. (1992). Medical Management Guidelines for Acute Chemical Exposure. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Tolunitrile. PubChem Compound Database. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

-

Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). No. 141 - Chemical stress on the biosphere - Fighting fires in Mediterranean forests. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | C15H12O2 | CID 75511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dem.ri.gov [dem.ri.gov]

- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 5. pppmag.com [pppmag.com]

- 6. p-Tolunitrile | C8H7N | CID 7724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. media.adeo.com [media.adeo.com]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. emergencyplanning.nmsu.edu [emergencyplanning.nmsu.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. p-Xylyl bromide | C8H9Br | CID 7721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Unasylva - No. 141 - Chemical stress on the biosphere - Fighting fires in Mediterranean forests [fao.org]

An In-Depth Technical Guide to p-Methylbenzil: Synthesis, Photochemistry, and Applications

This guide provides a comprehensive technical review of p-Methylbenzil (also known as 4-Methylbenzil), an aromatic α-diketone with significant applications in photochemistry and polymer science. We will delve into its fundamental physicochemical properties, explore synthetic strategies, elucidate its core photochemical reaction mechanisms, and provide detailed protocols for its primary application as a photoinitiator. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize the unique properties of this compound.

Core Physicochemical Properties of this compound

This compound, with the IUPAC name 1-(4-methylphenyl)-2-phenylethane-1,2-dione, is a derivative of benzil featuring a methyl group in the para position of one of its phenyl rings.[1] This substitution subtly influences its electronic properties and, consequently, its chemical behavior. The compound is characterized as a dark yellow to orange oil and is typically stored under refrigeration to maintain its stability.[2]

A summary of its key computed and physical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 2431-00-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Dark Yellow to Orange Oil | [2] |

| IUPAC Name | 1-(4-methylphenyl)-2-phenylethane-1,2-dione | [1] |

| Topological Polar Surface Area | 34.1 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| XLogP3 | 3.7 | [1] |

Synthetic Approaches

While numerous synthetic routes to this compound exist, a common and illustrative laboratory-scale approach involves the oxidation of a corresponding α-hydroxy ketone precursor, p-methylbenzoin. This transformation is a staple in organic synthesis for preparing α-diketones. The choice of an oxidizing agent is critical; common reagents include copper(II) acetate, nitric acid, or ammonium nitrate with a catalytic amount of copper(II) acetate (Riley oxidation).

The causality behind this choice relates to efficiency and selectivity. For instance, using a copper(II) catalyst in the presence of an oxidant like ammonium nitrate provides a milder and often higher-yielding alternative to stronger, less selective oxidants, minimizing side reactions and simplifying purification.

Below is a generalized workflow for a benzoin-to-benzil oxidation, which would be applicable for the synthesis of this compound from its corresponding benzoin precursor.

Caption: Generalized workflow for the synthesis of this compound.

Photochemical Mechanism and Principles

The utility of this compound in research and industry stems almost entirely from its photochemical properties. Like other aromatic ketones, it functions as a highly efficient Type II photoinitiator.[3] Its mechanism of action is predicated on the electronic structure of the α-diketone moiety.

Electronic Excitation and Intersystem Crossing

Upon absorption of ultraviolet (UV) or near-visible light, a lone-pair electron from one of the oxygen atoms is promoted from a non-bonding orbital (n) to an antibonding π orbital (π*).[4] This creates an excited singlet state (S₁). The key to its photochemical activity is the subsequent, highly efficient process of intersystem crossing (ISC), where the molecule transitions from the singlet state to a more stable, longer-lived triplet state (T₁).[3] The triplet state is the primary photoactive species.

The causality for this efficiency lies in the small energy gap between the S₁ and T₁ states in such ketones and the spin-orbit coupling facilitated by the carbonyl groups, which makes the formally "forbidden" spin flip of intersystem crossing a rapid and probable event.

Hydrogen Abstraction and Radical Generation

In its triplet state, this compound is a potent diradical species. In the presence of a suitable hydrogen donor (often called a co-initiator or synergist, such as a tertiary amine), the excited ketone abstracts a hydrogen atom.[3] This process generates two new radical species: a ketyl radical derived from the this compound and an amine-derived radical. The amine-derived radical is typically the more reactive species and is responsible for initiating the polymerization of monomers.[3]

The following diagram illustrates this fundamental photochemical pathway.

Caption: Reaction mechanism of a Type II photoinitiator like this compound.

Core Application: Photoinitiation in Polymer Science

The primary application of this compound is as a photoinitiator for free-radical polymerization, a process commonly known as UV curing. This technology is foundational to the rapid, on-demand hardening of coatings, inks, adhesives, and dental resins.

The choice of this compound is driven by its absorption spectrum, which extends into the near-UV and visible light regions. This allows for curing with safer, lower-energy light sources compared to initiators that only absorb in the deep UV. Furthermore, its triplet state is sufficiently energetic to abstract hydrogen from a wide range of co-initiators, making it a versatile component in photopolymerizable formulations.

Experimental Protocol: UV-Induced Polymerization of an Acrylate Monomer

This protocol provides a self-validating system for evaluating the efficacy of a this compound-based photoinitiator system. The validation comes from the observable physical change of the formulation from a liquid to a solid upon UV exposure, which can be quantified by measuring properties like tack-free time or hardness.

Materials:

-

This compound (Photoinitiator)

-

Ethyl 4-(dimethylamino)benzoate (EDAB) (Co-initiator/Synergist)

-

Trimethylolpropane triacrylate (TMPTA) (Monomer)

-

UV Curing Lamp (e.g., 365 nm LED or broad-spectrum mercury lamp)

-

Glass slides or petri dishes

-

Micropipettes

Step-by-Step Methodology:

-

Formulation Preparation:

-

In a small, amber glass vial to protect from ambient light, prepare the photopolymerizable resin.

-

Add 1.0 g of the TMPTA monomer.

-

Add 0.02 g (2 wt%) of this compound.

-

Add 0.03 g (3 wt%) of the synergist, EDAB.

-

Vortex the mixture until all components are fully dissolved. The solution should be a clear, slightly yellow liquid. Causality: The synergist is crucial; without it, the this compound triplet state has no efficient pathway to generate initiating radicals.

-

-

Sample Application:

-

Using a micropipette, apply a thin film (e.g., 50-100 µm) of the liquid formulation onto a clean glass slide.

-

-

UV Curing:

-

Place the prepared slide under the UV lamp at a fixed distance.

-

Expose the sample to UV radiation. The time required will depend on the lamp's intensity and the formulation's reactivity. Start with a 30-second exposure.

-

-

Curing Assessment (Validation):

-

After exposure, remove the sample and immediately test for cure. A simple and effective method is the "tack-free" test. Gently touch the surface with a cotton swab.

-

If the surface is sticky and fibers adhere, the cure is incomplete.

-

If the surface is hard and smooth with no residue transfer, it is considered tack-free.

-

Record the minimum time required to achieve a tack-free surface. This provides a quantitative measure of the initiator system's efficiency.

-

-

Further Characterization (Optional):

-

The degree of cure can be more rigorously assessed using techniques like Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C peak at approximately 1635 cm⁻¹.

-

Potential Research Directions

While well-established in polymer science, the unique photochemical properties of this compound open avenues for further research:

-

Photodynamic Therapy (PDT): As a photosensitizer, this compound can generate reactive oxygen species (ROS) upon irradiation.[5] This property could be explored for applications in PDT, where light is used to activate a drug to kill cancer cells or bacteria.[6][7] The targeted generation of ROS within a biological system is a key mechanism in this field.[8]

-

Organic Synthesis: The triplet energy of this compound can be transferred to other molecules, sensitizing photochemical reactions that might not occur via direct irradiation.[4] This makes it a valuable tool for photocatalysis in the synthesis of complex organic structures.[9]

-

Advanced Materials: Incorporating this compound into polymer backbones or side chains could lead to the development of photo-responsive or photo-degradable materials.[10]

Conclusion

This compound is a versatile α-diketone whose value is defined by its photochemical reactivity. As a Type II photoinitiator, it forms the basis of numerous industrial processes, particularly in UV curing. A thorough understanding of its mechanism—from light absorption and intersystem crossing to hydrogen abstraction—is critical for formulating efficient photopolymerizable systems. Future research into its applications in medicinal chemistry and advanced materials holds significant promise, leveraging the same fundamental principles of light-induced radical generation and energy transfer.

References

-

Title: this compound | C15H12O2 | CID 75511 Source: PubChem - NIH URL: [Link]

-

Title: Photochemistry and Applications in Synthesis Source: SlidePlayer URL: [Link]

-

Title: Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: PubMed Central URL: [Link]

-

Title: 9-Acetoxy-2,7,12,17-tetrakis-(beta-methoxyethyl)-porphycene (ATMPn), a novel photosensitizer for photodynamic therapy: uptake kinetics and intracellular localization Source: PubMed URL: [Link]

-

Title: Photochemistry in Medicinal Chemistry and Chemical Biology Source: PubMed URL: [Link]

-

Title: Synthesis and Polymerization of p‐Vinyl‐β‐Phenylethylamine Source: The Hebrew University of Jerusalem URL: [Link]

-

Title: Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups Source: PMC - NIH URL: [Link]

-

Title: A pH-activatable and aniline-substituted photosensitizer for near-infrared cancer theranostics Source: Chemical Science (RSC Publishing) URL: [Link]

-

Title: Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes Source: ResearchGate URL: [Link]

-

Title: Polymer Chemistry Source: Universidad de Zaragoza URL: [Link]

-

Title: Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media Source: ResearchGate URL: [Link]

-

Title: Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine Source: ResearchGate URL: [Link]

-

Title: Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form Source: MDPI URL: [Link]

-

Title: The specific interaction of the photosensitizer methylene blue with acetylcholinesterase provides a model system for studying the molecular consequences of photodynamic therapy Source: PubMed URL: [Link]

Sources

- 1. This compound | C15H12O2 | CID 75511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. princeton.edu [princeton.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 9-Acetoxy-2,7,12,17-tetrakis-(beta-methoxyethyl)-porphycene (ATMPn), a novel photosensitizer for photodynamic therapy: uptake kinetics and intracellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A pH-activatable and aniline-substituted photosensitizer for near-infrared cancer theranostics - Chemical Science (RSC Publishing) [pubs.rsc.org]